molecular formula C13H16FNO3 B14171596 Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate CAS No. 922529-27-9

Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate

Katalognummer: B14171596
CAS-Nummer: 922529-27-9
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: XYLRYEZAHZNGOG-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate typically involves a multi-step process. One common method includes the reaction of 4-fluoropyrrolidine with methyl 4-hydroxybenzoate under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluoropyrrolidine moiety is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

922529-27-9

Molekularformel

C13H16FNO3

Molekulargewicht

253.27 g/mol

IUPAC-Name

methyl 4-[[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C13H16FNO3/c1-17-13(16)9-2-4-12(5-3-9)18-8-11-6-10(14)7-15-11/h2-5,10-11,15H,6-8H2,1H3/t10-,11+/m1/s1

InChI-Schlüssel

XYLRYEZAHZNGOG-MNOVXSKESA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)OC[C@@H]2C[C@H](CN2)F

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)OCC2CC(CN2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.